3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid
Description
Properties
IUPAC Name |
3-[1,1-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO5/c1-13(2,3)22-12(20)17-8-14(15,16)21-10-6-4-5-9(7-10)11(18)19/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWCWFQNCDKPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(OC1=CC=CC(=C1)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid typically involves multiple steps:
Formation of the Difluoroethoxy Intermediate: This step involves the reaction of a suitable difluoroethanol derivative with a protecting group to form the difluoroethoxy intermediate.
Introduction of the Benzoic Acid Core: The intermediate is then reacted with a benzoic acid derivative under specific conditions to introduce the benzoic acid core.
Addition of the Carbamate Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid involves its interaction with specific molecular targets. The difluoroethoxy group and the carbamate moiety play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the Boc-protected amino group and benzoic acid backbone but differ in substituents and electronic profiles. Below is a detailed comparison:
2-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic Acid
- Structure: Chlorine substituent at the 2-position; Boc-protected amino group at the 5-position .
- Molecular Formula: C₁₂H₁₄ClNO₄.
- Key Differences :
- The chlorine atom increases electronegativity and may enhance binding to electron-rich targets.
- Lacks the difluoroethoxy group, reducing steric hindrance and fluorination-related metabolic stability.
- Applications : Used as an intermediate in organic synthesis, particularly for coupling reactions where halogen atoms facilitate cross-coupling .
3-[3-[1-[5-Bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]pyrrolidin-3-yl]oxy-4-(methylcarbamoyl)phenyl]benzoic Acid
- Structure : Bromine substituent, pyrrolidine ring, and methylcarbamoyl group .
- Molecular Formula: Not explicitly stated, but likely larger due to the pyrrolidine and carbamoyl groups.
- Key Differences: Bromine enhances molecular weight and polarizability compared to fluorine.
- Activity: Reported IC₅₀ ~100,000 nM against branched-chain-amino-acid transaminase 2 (BCAT2), indicating low potency in this context .
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
- Structure: Pentanoic acid backbone with Boc-protected amino and hydroxyl groups .
- Hydroxyl group increases hydrophilicity, affecting solubility and membrane permeability.
- Applications : Primarily a synthetic intermediate; safety data emphasize standard handling protocols for carboxylic acids .
Structural and Functional Analysis
Substituent Effects
- Fluorine vs. Chlorine/Bromine :
- Boc Group: Provides steric protection to the amino group, preventing undesired reactions during synthesis. This moiety is hydrolyzable under acidic conditions, enabling controlled release of active amines in prodrug systems .
Hypothetical Properties
Research Implications and Gaps
While the target compound’s difluoroethoxy and Boc-amino groups suggest advantages in drug design, direct experimental data on its biological activity or pharmacokinetics are absent in current literature. Further studies should explore:
Synthetic Routes: Optimizing yields for the difluoroethoxy-Boc-amino linkage.
Biological Screening : Testing against targets like kinases or proteases where fluorinated analogs show promise.
Comparative Pharmacokinetics : Assessing absorption and metabolism relative to halogenated analogs.
Biological Activity
The compound 3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid is a novel benzoic acid derivative that has garnered attention for its potential biological activities. This article discusses its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
This compound features a difluoro group and an ether linkage, which may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, a related study on substituted benzoic acids demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the difluoro group in our compound could enhance its lipophilicity and membrane permeability, potentially increasing its efficacy against microbial pathogens .
Enzyme Inhibition
The compound's structural similarity to known enzyme inhibitors suggests potential as an inhibitor of dihydrofolate reductase (DHFR), particularly in Mycobacterium tuberculosis. Research has shown that certain benzoic acid derivatives can inhibit DHFR with IC values ranging from 7 to 40 μM . The specific mechanism of inhibition for our compound remains to be elucidated but may involve competitive or uncompetitive inhibition pathways.
Anticancer Activity
Benzoic acid derivatives have also been investigated for their anticancer properties. A study highlighted the ability of similar compounds to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation . The unique functional groups in our compound could contribute to selective cytotoxicity against cancer cells while sparing normal cells.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Active against E. coli, S. aureus | |
| Enzyme Inhibition | Potential DHFR inhibitor | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of benzoic acid derivatives were tested against common pathogens. The results indicated that compounds with similar structural motifs to our target exhibited significant antibacterial activity, suggesting that modifications could enhance potency.
Case Study 2: Inhibition of Dihydrofolate Reductase
A recent investigation into the inhibition kinetics of various benzoic acid derivatives revealed that certain compounds can effectively block DHFR activity in M. tuberculosis with low micromolar IC values. This positions our compound as a candidate for further development as an anti-tuberculosis agent .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the Difluoro Group : Utilizing fluorination techniques to introduce the difluoro substituent.
- Ether Linkage Creation : Employing coupling reactions to form the ether bond.
- Carboxylic Acid Functionalization : Finalizing the structure with carboxylic acid functionality through oxidation reactions.
Characterization methods such as NMR spectroscopy and mass spectrometry confirm the successful synthesis and purity of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
